molecular formula C8H6BrNO2 B1334670 5-Bromo-3-hydroxy-2-indolinone CAS No. 99304-37-7

5-Bromo-3-hydroxy-2-indolinone

Cat. No. B1334670
CAS RN: 99304-37-7
M. Wt: 228.04 g/mol
InChI Key: MLPDUEVGLOZRJI-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-2-indolinone is a brominated indole derivative, which is a structural motif commonly found in a variety of natural products and pharmaceutical compounds. Indoles and their derivatives are known for their significance in medicinal chemistry due to their biological activities. The presence of a bromine atom and a hydroxyl group in the compound suggests potential reactivity and utility in further chemical transformations.

Synthesis Analysis

The synthesis of bromo-indole derivatives can be achieved through various methods. For instance, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of different substituted indoles . Another approach involves the use of 1-acetyl-2-bromo-3-indolinone as an intermediate for synthesizing thiazolo[5,4-b]indoles and other azoloindoles, which have shown pharmacological activities . Additionally, the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole demonstrates the use of NBS-promoted reactions to introduce sulfur-containing substituents .

Molecular Structure Analysis

The molecular structure of bromo-indole derivatives can be elucidated using various spectroscopic techniques. X-ray single crystal diffraction is a powerful tool to confirm the structure of these compounds, as demonstrated in the study of a 5-bromo-indole derivative . The analysis of the crystal structure can reveal intermolecular interactions, which are important for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Bromo-indoles are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions, to form more complex molecules. The presence of a bromine atom makes them suitable for nucleophilic substitution reactions, which can be utilized to introduce various functional groups into the indole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-indole derivatives, such as thermal stability, can be characterized using spectroscopic and thermal analysis tools. For example, a 5-bromo-indole derivative exhibited good thermal stability up to 215°C . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing insights into the electronic structure of these compounds . Additionally, the molecular electrostatic potential map can highlight electrophilic and nucleophilic regions, which are useful for predicting sites of reactivity .

Scientific Research Applications

Synthesis and Cytotoxic Evaluation

5-Bromo-3-hydroxy-2-indolinone has been utilized in the synthesis of new compounds with potential therapeutic effects. For instance, a study synthesized new 5-bromo-3-substituted-hydrazono-1H-2-indolinones and evaluated their cytotoxicity. These compounds demonstrated significant effects against various cancer cell lines, indicating their potential in cancer treatment (Karalı, Terzioğlu, & Gürsoy, 2002).

Role in Antitumor Activity

Research has focused on the antitumor activities of bis-indole derivatives, including those with a 5-bromo-2-indolinone moiety. These compounds showed promising activity in preliminary tests against human cell lines, suggesting their potential in developing new anticancer drugs (Andreani et al., 2008).

Pharmaceutical Synthesis

5-Bromo-3-hydroxy-2-indolinone has been used as an intermediate in the synthesis of psychoactive indole derivatives. These compounds were prepared for central activity studies, indicating its utility in the development of pharmaceutical compounds (Mahamadi et al., 1973).

Medicinal Chemistry and Drug Development

The compound has played a crucial role in the field of medicinal chemistry. It has been used as a scaffold in the synthesis of various derivatives with potential clinical applications, especially in cancer chemotherapy. The versatility of 5-bromo-3-hydroxy-2-indolinone in drug development is significant, as it offers a platform for creating selective therapeutic agents (Leoni et al., 2016).

Study of Biological Mechanisms

Research involving 5-bromo-3-hydroxy-2-indolinone derivatives has contributed to understanding biological mechanisms, such as mast cell degranulation. These studies provide insights into the cellular activities influenced by compounds derived from 5-bromo-3-hydroxy-2-indolinone, furthering our understanding of biological processes and potential therapeutic applications (Kiefer et al., 2010).

properties

IUPAC Name

5-bromo-3-hydroxy-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3,7,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPDUEVGLOZRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(C(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384442
Record name 5-Bromo-3-hydroxy-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-hydroxy-2-indolinone

CAS RN

99304-37-7
Record name 5-Bromo-3-hydroxy-2-indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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